molecular formula C9H7BrN2 B1376444 3-Bromo-4-methyl-1,5-naphthyridine CAS No. 1820666-67-8

3-Bromo-4-methyl-1,5-naphthyridine

Cat. No.: B1376444
CAS No.: 1820666-67-8
M. Wt: 223.07 g/mol
InChI Key: CSEBAXXCYHTKQE-UHFFFAOYSA-N
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Description

“3-Bromo-4-methyl-1,5-naphthyridine” is a derivative of 1,5-naphthyridine . These heterocycles are of significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “this compound”, has been covered in various studies . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . For example, the 3-bromo-1,5-naphthyridine was reached through a modified Skraup reaction .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C9H7BrN2/c1-6-7(10)5-12-8-3-2-4-11-9(6)8/h2-5H,1H3 . This indicates that the compound consists of a 1,5-naphthyridine ring with a bromine atom at the 3rd position and a methyl group at the 4th position .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including “this compound”, can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 223.07 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Various methods for synthesizing bromo-1,5-naphthyridines, including 3-Bromo-4-methyl-1,5-naphthyridine, have been established, revealing their versatile synthetic routes and chemical properties (Czuba, 2010). These include methods starting from different precursors such as 2-hydroxy-1,5-naphthyridine and 4-hydroxy-1,5-naphthyridine.

Reactions and Mechanisms

  • Aminations and Rearrangements : Studies have shown that when reacted with potassium amide in liquid ammonia, bromo-naphthyridines can be converted into amino-naphthyridines. This process suggests the involvement of naphthyridyne as an intermediate in these reactions (Czuba, 2010).

Potential Applications

  • Antimalarial Activity : Certain derivatives of bromo-naphthyridines, such as N4-substituted 7-bromo-1,5-naphthyridin-4-amines, have shown significant antimalarial activity. This highlights the potential of these compounds in the development of antimalarial drugs (Barlin & Tan, 1985).
  • Inhibitory Effects on Gastric H+,K+-ATPase : Certain substituted naphthyridines have been tested for their effects on H+,K+-ATPase activity and acid formation in gastric glands. Although their inhibitory potency was not high enough for pharmacological interest, this indicates a potential area for further research (Björk et al., 1996).

Chemical Reactions and Properties

  • Homolytic Substitution and Synthesis : Studies on benzo[c][2,7]naphthyridines show regioselective homolytic substitutions under certain conditions, revealing insights into the chemical behavior and synthesis possibilities of naphthyridine derivatives (Plodek, Raeder, & Bracher, 2012).

Bromination and Reactivity

  • Bromination Studies : Research on the bromination of thieno[c]fused 1,5-naphthyridines provides valuable information on the reactivity and regioselectivity of these compounds, which can be crucial in their further application in synthesis and medicinal chemistry (Malm, Börnfeldt, & Gronowitz, 1994).

Future Directions

The future directions for “3-Bromo-4-methyl-1,5-naphthyridine” and other 1,5-naphthyridine derivatives could involve further exploration of their synthesis methods, reactivity, applications, and biological activities . As these compounds have significant importance in the field of medicinal chemistry, there is potential for future research in this area .

Properties

IUPAC Name

3-bromo-4-methyl-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-7(10)5-12-8-3-2-4-11-9(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEBAXXCYHTKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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